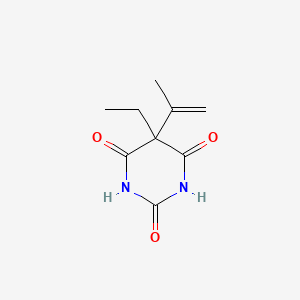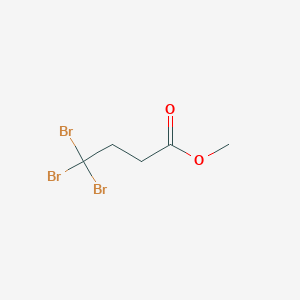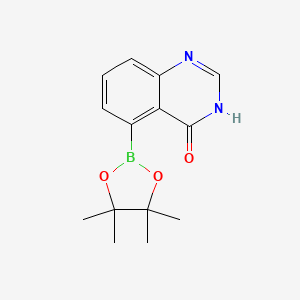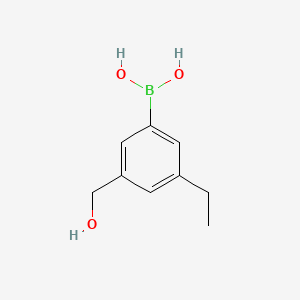
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethyl group and a hydroxymethyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-5-(hydroxymethyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Oxidation: 3-Ethyl-5-(hydroxymethyl)phenol.
Reduction: 3-Ethyl-5-(hydroxymethyl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki–Miyaura reaction.
科学的研究の応用
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form reversible covalent bonds with enzyme active sites is a key feature .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the ethyl and hydroxymethyl substituents, making it less sterically hindered and less reactive in certain contexts.
3-(Hydroxymethyl)phenylboronic acid: Similar structure but without the ethyl group, leading to different reactivity and steric properties.
3-Ethylphenylboronic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity in aqueous conditions.
Uniqueness
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both ethyl and hydroxymethyl groups, which influence its reactivity, solubility, and steric properties. These features make it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
特性
分子式 |
C9H13BO3 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC名 |
[3-ethyl-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-5,11-13H,2,6H2,1H3 |
InChIキー |
SUTDSXWBDPUXIF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)CO)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


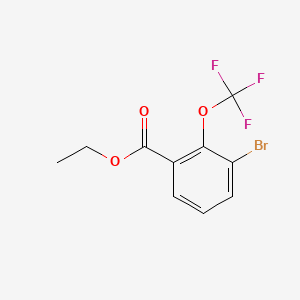
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
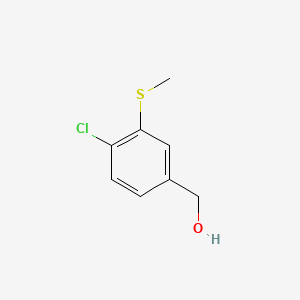
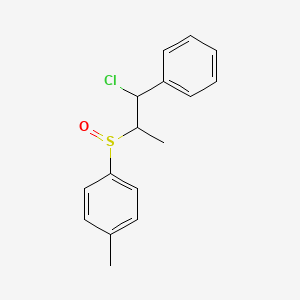
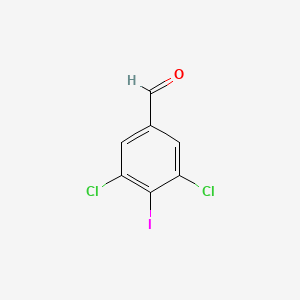
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
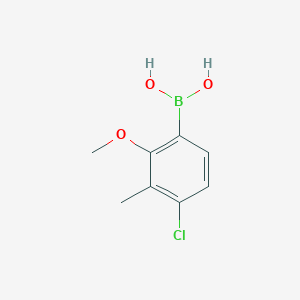
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)

![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
